1-Azaspiro[4.4]non-3-ene
Description
Properties
IUPAC Name |
1-azaspiro[4.4]non-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCPAJIWOESME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C=CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]non-3-ene can be synthesized through a gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. The reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety . For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .
Industrial Production Methods: The industrial production of this compound typically involves the use of gold catalysts due to their high reactivity towards π-systems, particularly alkynes. The process is highly efficient and allows for the synthesis of a structurally diverse range of spirocyclic pyrrolidines and piperidines .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the spirocyclic structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique structural and functional properties .
Scientific Research Applications
Chemical Properties and Structure
1-Azaspiro[4.4]non-3-ene features a distinctive spirocyclic framework characterized by the integration of a nitrogen atom into a bicyclic structure. The molecular formula is , and it exhibits various chemical properties that make it suitable for multiple applications.
Biological Activities
This compound has been investigated for its biological activities, which include:
- Antiviral Activity : Derivatives of this compound have shown promise in inhibiting viruses such as the hepatitis C virus (HCV), indicating potential for antiviral drug development.
- Anticancer Properties : Compounds containing the this compound structure have demonstrated antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. For instance, certain derivatives have exhibited IC50 values in the low micromolar range against specific cancer cells.
- Neuropharmacological Effects : Some studies suggest that compounds related to this compound may act as agonists for nicotinic acetylcholine receptors, potentially impacting neurological functions and offering therapeutic avenues for neurodegenerative diseases.
Synthesis Techniques
The synthesis of this compound derivatives has been explored through various methods:
- Asinger-Type Multi-Component Reaction : This method involves a combination of classical chemical approaches and biocatalytic reductions, yielding significant conversions and enantioselectivity for certain derivatives.
- Domino Radical Bicyclization : This synthetic pathway has been developed to create derivatives with notable biological activity, showcasing moderate yields while maintaining structural integrity.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antiviral Research
A study investigated the antiviral properties of this compound derivatives against HCV, demonstrating their capacity to inhibit viral replication effectively.
Case Study 2: Cancer Therapeutics
Research focused on the antiproliferative effects of various derivatives on cancer cell lines led to the identification of compounds with significant activity against resistant strains, suggesting their potential as therapeutic agents in oncology.
Case Study 3: Neuropharmacological Studies
Investigations into the interaction of this compound derivatives with nicotinic receptors revealed potential implications for treating neurodegenerative diseases, warranting further exploration into their pharmacological profiles.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Oxa-1-Azaspiro[4.4]nonane | Oxygen-containing spirocyclic | Incorporates an oxygen atom, altering reactivity |
| 1-Azaspiro[5.5]decane | Larger spirocyclic structure | Increased ring size; potentially different biological activity |
| 1-Azabicyclo[2.2.2]octane | Bicyclic structure | Different ring system but similar nitrogen incorporation |
This table illustrates the diversity within spirocyclic structures while emphasizing how this compound maintains uniqueness through its specific ring composition and functional properties.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Stability
- This compound: Exhibits moderate stability under acidic conditions but prone to ring-opening in strong acids. The alkene moiety enables further functionalization via Diels-Alder or epoxidation .
- 1-Thia-4-azaspiro[4.4]non-3-ene: Higher stability due to sulfur’s electron-withdrawing effects. Reactivity focuses on thioether oxidation to sulfones or sulfoxides .
- 1-Oxa-3-azaspiro[4.4]nonan-2-one: The lactam ring enhances hydrolytic stability, making it suitable for prolonged storage .
Research Findings and Challenges
- Stereochemical Control : Achieving high enantiomeric excess in 1-azaspiro compounds remains challenging. While (S)-1-(1-naphthyl)ethylamine improves ee to 79%, further optimization is needed .
- Scale-Up Limitations : Pd-catalyzed methods face cost barriers for industrial-scale production. Alternative routes, such as biocatalysis, are under investigation .
Biological Activity
1-Azaspiro[4.4]non-3-ene is a unique compound with diverse biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates nitrogen within the ring. Its molecular formula is , and it has a molecular weight of approximately 168.25 g/mol. The presence of nitrogen in the spirocyclic framework contributes to its reactivity and potential interactions with biological targets.
The biological activity of 1-azaspironon-3-ene is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's functional groups facilitate binding through hydrogen bonding and other interactions, which can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1–4 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against multidrug-resistant strains.
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary studies indicate that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results demonstrated that certain modifications to the compound enhanced its potency against resistant bacterial strains, highlighting the importance of structural optimization for improving biological activity .
Research on Anticancer Effects
In another investigation, researchers explored the effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in significant cell death in several cancer types, suggesting its potential as an anticancer agent .
Q & A
Q. How can 1-Azaspiro[4.4]non-3-ene be reliably identified in complex mixtures such as essential oils?
Gas chromatography/mass spectrometry (GC/MS) is the primary method for identification. Key markers include retention time (RT: 43.19–43.59), Kovats Index (KI: 1879–1890), and molecular ion peaks (e.g., m/z 200 for C₁₃H₁₂O₂ derivatives). Spectral libraries and comparisons with authenticated standards (e.g., spiroethers isolated from chamomile oil) are critical for confirmation .
Q. What synthetic routes are available for preparing this compound derivatives?
Acylation of piperidine precursors is a common approach. For example, 1-benzyl-4-piperidone undergoes acylation to yield spiroquinoline derivatives in excellent yields. Characterization relies on IR spectroscopy (amide C=O stretching at ~1650 cm⁻¹) and GC-MS, though molecular ion signals may require enhanced ionization techniques due to low intensity (0.5–8.0%) .
Advanced Research Questions
Q. How can stereochemical control be achieved during asymmetric synthesis of this compound derivatives?
Chiral auxiliaries like (S)-1-(1-naphthyl)ethylamine improve enantiomeric excess (e.g., up to 79% ee at 0°C). Acidic conditions (e.g., HCl in CH₂Cl₂) are crucial for spirocenter formation, while water suppresses elimination side reactions. Temperature optimization (-20°C to 0°C) balances reaction completion time and stereoselectivity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar spiroethers?
Discrepancies in GC/MS or NMR data (e.g., Z/E isomers of spiroethers) require complementary techniques:
Q. How can functional group modifications expand the utility of this compound in drug discovery?
Substituents like tert-butyl carbamates or oxazoline rings enhance stability and bioactivity. For example, tert-butyl (S)-6-((R)-4-(tert-butyl)oxazolin-2-yl)-1-azaspiro[4.4]non-6-ene-1-carboxylate (CAS: 2362545-93-3) serves as a chiral building block for bioactive alkaloids. Modular synthesis allows tuning of steric and electronic properties .
Q. What scalable synthetic routes exist for this compound derivatives?
Multi-step sequences starting from cyclic ketones (e.g., cyclobutanone) via Wittig reactions and [2+2] cycloadditions enable gram-scale production. Key steps include:
- Graf’s isocyanate for spirocyclic lactam formation.
- Reductive amination to finalize the azaspiro skeleton. Yield optimization focuses on solvent polarity and catalyst loading .
Methodological Guidance
Q. How should researchers design experiments to balance yield and stereoselectivity in spirocycle synthesis?
- Screening chiral auxiliaries : Test amines like phenylalanine derivatives for improved ee (Table 2 in ).
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Temperature gradients : Lower temperatures favor selectivity but prolong reaction times (e.g., 24 hours at -20°C vs. 2 hours at 0°C) .
Q. What analytical workflows validate the purity of this compound derivatives?
- HPLC with chiral columns resolves enantiomers (e.g., CHIRALPAK® AD-H).
- 2D NMR (e.g., NOESY) confirms spatial proximity of substituents.
- Elemental analysis verifies molecular formula integrity, especially for novel halogenated analogs .
Data Interpretation and Troubleshooting
Q. Why might GC/MS data for this compound derivatives show low molecular ion intensity?
High ring strain or thermal lability can lead to fragmentation. Mitigation strategies include:
Q. How are contradictions in bioactivity data addressed for structurally similar spiroethers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
